

# Spectroscopic Profile of 2-Cyanopyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Cyanopyrimidine

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For Immediate Release: A comprehensive technical guide detailing the spectroscopic data of **2-Cyanopyrimidine** (also known as 2-pyrimidinecarbonitrile), a key heterocyclic nitrile used in pharmaceutical and materials science research. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualizations to support researchers, scientists, and drug development professionals.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-Cyanopyrimidine**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.04	Doublet (d)	5.10	H4, H6
7.86	Triplet (t)	5.10	H5

Solvent: Acetone. Reference: Gronowitz, S. et al. Ark. Kemi. 22, 65 (1963).[\[1\]](#)

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
159.5	C4, C6
146.1	C2
125.1	C5
115.8	CN

Solvent: Not specified. Reference: Turner, C. J., & Cheeseman, G. W. (1976). <sup>13</sup>C NMR spectra of pyrimidines. Organic Magnetic Resonance, 8(7), 357-359.

### Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~3050	Aromatic C-H stretch
~2240	C≡N (Nitrile) stretch
~1570	C=N stretch
~1550	C=C aromatic ring stretch
~1400-1000	Fingerprint region (C-H in-plane bending, ring vibrations)
~800	C-H out-of-plane bending

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR). The assignments are based on typical vibrational modes for cyanopyridine and pyrimidine derivatives.

### Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
105	100	[M] <sup>+</sup> • (Molecular Ion)
78	-	[M - HCN] <sup>+</sup> •

Note: The molecular formula of **2-Cyanopyrimidine** is  $C_5H_3N_3$ , with a molecular weight of 105.10 g/mol .[2] The fragmentation pattern is predicted based on common fragmentation pathways for pyrimidine and nitrile compounds.

## Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on common practices for the analysis of pyrimidine derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of **2-Cyanopyrimidine** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., acetone- $d_6$ , chloroform- $d$ , DMSO- $d_6$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

#### $^1H$ NMR Spectroscopy:

- **Instrument:** A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher.
- **Acquisition Parameters:**
  - Number of scans: 16-64 (to achieve a good signal-to-noise ratio).
  - Relaxation delay: 1-5 seconds.
  - Pulse width: Typically a  $30^\circ$  or  $90^\circ$  pulse.
  - Spectral width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

#### $^{13}C$ NMR Spectroscopy:

- **Instrument:** A high-resolution NMR spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz proton instrument).
- **Acquisition Parameters:**

- Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
- Number of scans: Typically several hundred to thousands of scans are required due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation delay: 2-10 seconds.
- Spectral width: A range sufficient to cover all carbon signals (e.g., 0-200 ppm).

## Infrared (IR) Spectroscopy

### Sample Preparation:

- Attenuated Total Reflectance (ATR): A small amount of the solid **2-Cyanopyrimidine** sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
- KBr Pellet: A few milligrams of **2-Cyanopyrimidine** are finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

### Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bio-Rad FTS, Shimadzu, PerkinElmer).
- Acquisition Parameters:
  - A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.
  - The sample spectrum is then recorded.
  - Resolution: Typically 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- Spectral range: Typically 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

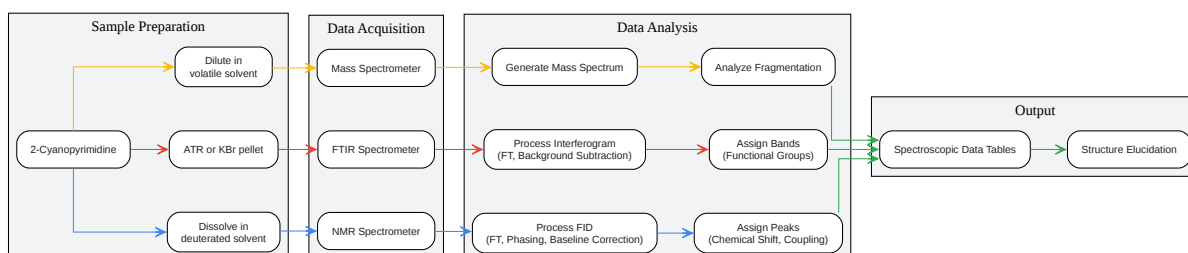
Sample Preparation: A dilute solution of **2-Cyanopyrimidine** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

- Instrument: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
- Ionization Method: Electron Ionization (EI) is a common method for small, relatively volatile molecules like **2-Cyanopyrimidine**.
- Acquisition Parameters:
  - Electron energy: Typically 70 eV for EI to induce fragmentation and generate a reproducible spectrum.
  - Mass range: A suitable range to detect the molecular ion and expected fragments (e.g., m/z 30-200).
  - The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

## Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Cyanopyrimidine**.



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## References

- 1. 2-Cyanopyrimidine(14080-23-0) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. 2-Cyanopyrimidine | C<sub>5</sub>H<sub>3</sub>N<sub>3</sub> | CID 2757979 - PubChem [pubchem.ncbi.nlm.nih.gov]
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